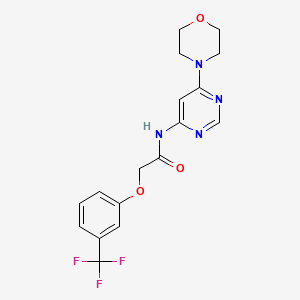

N-(6-morpholinopyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide

Description

Properties

IUPAC Name |

N-(6-morpholin-4-ylpyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4O3/c18-17(19,20)12-2-1-3-13(8-12)27-10-16(25)23-14-9-15(22-11-21-14)24-4-6-26-7-5-24/h1-3,8-9,11H,4-7,10H2,(H,21,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEBORJEFXRDOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NC(=O)COC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-morpholinopyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide typically involves multiple steps:

Formation of the Morpholinopyrimidine Core: This step usually starts with the preparation of a pyrimidine derivative, which is then reacted with morpholine under specific conditions to form the morpholinopyrimidine core.

Introduction of the Phenoxyacetamide Group: The next step involves the introduction of the phenoxyacetamide group. This can be achieved by reacting the morpholinopyrimidine intermediate with 3-(trifluoromethyl)phenol and acetic anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves:

Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

Purification Techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-morpholinopyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or pyrimidine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(6-morpholinopyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which N-(6-morpholinopyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Acetamide Derivatives with Phenoxy Substituents

Several acetamide-based compounds share structural similarities with the target molecule:

- 2-(2-(3-(Phenyl)acryloyl)phenoxy)-N,N-diphenyl acetamide (): Features a diphenylacetamide backbone and a chalcone-derived phenoxy group. Its acryloyl group may confer rigidity, influencing binding kinetics .

- N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) (): Shares the trifluoromethylphenoxy group but replaces the pyrimidine with a pyridine ring and incorporates a carboxamide linkage. This structural variation likely alters solubility and herbicidal activity, as diflufenican is a known herbicide targeting carotenoid biosynthesis .

Morpholino-Containing Compounds

Morpholino groups are prevalent in bioactive molecules for improving pharmacokinetics:

- (3S)-3-tert-butyl-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide (): Incorporates a pyrimidine-morpholino hybrid structure and trifluoromethylphenyl group. The extended morpholinoethoxy chain may enhance cell permeability compared to the target compound’s direct morpholino substitution .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Trifluoromethylphenoxy Group: Present in both the target compound and diflufenican, this group enhances lipophilicity and resistance to oxidative metabolism. However, its position on the phenoxy ring (meta in the target vs. para in diflufenican) may influence target specificity .

- Morpholino vs. Pyridine/Pyrimidine: Morpholino-substituted pyrimidines (as in the target) are associated with improved solubility compared to pyridine-based analogs (e.g., diflufenican), which may prioritize membrane penetration for herbicidal activity .

Biological Activity

N-(6-morpholinopyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a morpholinopyrimidine moiety linked to an acetamide group and a trifluoromethyl phenoxy group. The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and metabolic stability of the compound.

Synthetic Pathway

The synthesis typically involves:

- Formation of Morpholinopyrimidine : Starting from pyrimidine derivatives, a morpholine ring is introduced through nucleophilic substitution reactions.

- Coupling Reaction : The morpholinopyrimidine intermediate is coupled with 2-(3-(trifluoromethyl)phenoxy)acetic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to yield the final product.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurological and inflammatory pathways. Specifically, it has been observed to modulate the activity of voltage-gated sodium channels, which are crucial in neuronal excitability and seizure activity.

Pharmacological Studies

Recent studies have evaluated the anticonvulsant activity of related compounds, suggesting that derivatives containing the trifluoromethyl group exhibit significant efficacy in models of epilepsy. The structure-activity relationship (SAR) indicates that the trifluoromethyl substitution plays a critical role in enhancing anticonvulsant properties by improving central nervous system (CNS) penetration and receptor affinity.

Case Studies and Research Findings

-

Anticonvulsant Activity :

- In a study evaluating various acetamide derivatives, compounds similar to this compound demonstrated protective effects in maximal electroshock (MES) models at doses ranging from 100 to 300 mg/kg. The highest activity was noted for compounds with trifluoromethyl substitutions, suggesting their potential as new antiepileptic drugs .

-

Anti-inflammatory Effects :

- Another study assessed the anti-inflammatory properties of morpholinopyrimidine derivatives. Compounds were tested on LPS-stimulated RAW 264.7 macrophages, revealing significant inhibition of nitric oxide (NO) production and downregulation of iNOS and COX-2 expression. These findings indicate that this compound could serve as a therapeutic agent for inflammation-related disorders .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Model Used | Dose (mg/kg) | Observed Effect |

|---|---|---|---|---|

| Compound A | Anticonvulsant | MES | 100 | Significant protection |

| Compound B | Anti-inflammatory | LPS-stimulated macrophages | N/A | Inhibition of NO production |

| Compound C | Anticancer | MTT assay on cancer cells | N/A | Induction of apoptosis |

Q & A

Q. What are the critical considerations for synthesizing N-(6-morpholinopyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

- Substitution Reactions : Alkaline conditions (e.g., K₂CO₃ in DMF) are often used for nucleophilic substitution reactions involving pyrimidine derivatives. Temperature control (60–80°C) and solvent polarity significantly impact yield .

- Reduction Steps : Iron powder in acidic media (e.g., HCl/EtOH) is a cost-effective method for nitro-group reduction, but inert atmospheres may be required to prevent oxidation side reactions .

- Condensation : Carbodiimide-based coupling agents (e.g., EDCI) under anhydrous conditions are preferred for acetamide bond formation. Monitor reaction progress via TLC with UV detection .

- Optimization : Use Design of Experiments (DoE) to evaluate factors like solvent polarity, temperature, and catalyst loading. For example, dichloromethane (DCM) may improve solubility of trifluoromethylated intermediates compared to DMSO .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., morpholine ring integration at δ 3.6–3.8 ppm, trifluoromethyl singlet at δ -60 ppm in ¹⁹F NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and rule out byproducts (e.g., incomplete substitution or hydrolysis) .

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (e.g., EGFR or PI3K). The morpholine moiety may act as a hydrogen bond acceptor, while the trifluoromethyl group enhances hydrophobic interactions .

- MD Simulations : Simulate ligand-protein stability over 100 ns to assess conformational changes. Pay attention to solvent-accessible surface area (SASA) of the acetamide linker .

- QSAR : Corrogate substituent electronic parameters (Hammett σ) with IC₅₀ values from kinase inhibition assays. Fluorine’s electronegativity may improve membrane permeability .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

Methodological Answer:

- Assay Validation :

- In vitro vs. Cellular Assays : Discrepancies may arise from differences in cell permeability (e.g., P-gp efflux) or metabolic stability. Use LC-MS to quantify intracellular compound levels .

- Counter-Screening : Test against related targets (e.g., HER2 for EGFR inhibitors) to confirm selectivity. Contradictory IC₅₀ values may indicate off-target effects .

- Data Normalization : Normalize activity to positive controls (e.g., staurosporine for kinase assays) and report Z’-factors to ensure assay robustness .

Q. How can researchers optimize the compound’s pharmacokinetic profile without altering its core scaffold?

Methodological Answer:

- Prodrug Design : Introduce ester or carbonate prodrug moieties at the acetamide’s terminal oxygen to enhance oral bioavailability. Hydrolytic stability in simulated gastric fluid (SGF) must be validated .

- Metabolic Stability : Use human liver microsomes (HLMs) to identify metabolic soft spots. The morpholine ring may undergo CYP3A4-mediated oxidation; consider replacing with a piperazine or tetrahydropyran .

- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as nanocrystals (via wet milling) can improve aqueous solubility of the trifluoromethylated aromatic system .

Experimental Design

Q. What in vivo models are appropriate for evaluating this compound’s efficacy in oncology research?

Methodological Answer:

- Xenograft Models : Use immunodeficient mice (e.g., NOD/SCID) implanted with EGFR-mutant NSCLC cell lines (H1975). Administer compound orally (10–50 mg/kg, QD) and monitor tumor volume via caliper measurements .

- PD Studies : Collect plasma and tumor tissue at 1, 4, and 24 h post-dose. Quantify compound levels via LC-MS/MS and correlate with phospho-EGFR inhibition (Western blot) .

Q. How should researchers address batch-to-batch variability in synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction intermediates in real time. Critical quality attributes (CQAs) include residual solvent levels (<500 ppm) and enantiomeric excess (>99%) .

- Statistical Control : Use multivariate analysis (e.g., PCA) to identify outlier batches. Reject batches with >2% deviation in ¹H NMR peak integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.